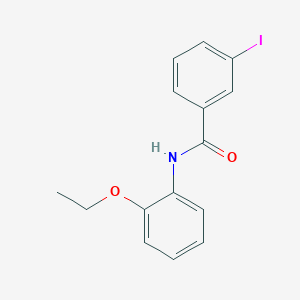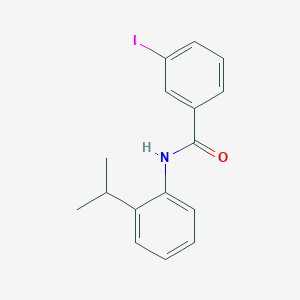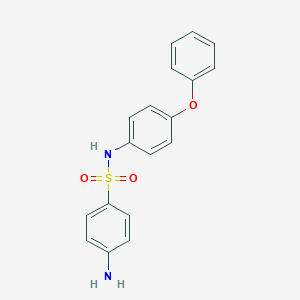
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16N2O3S . It is also known by other names such as N1-(4-Methoxyphenyl)sulfanilamide and p-Sulphanilanisidide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of light brown solid was achieved with a yield of 85%. The 1H-NMR and 13C-NMR spectra were provided for the compound .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring attached to a sulfonamide group . The molecular weight of the compound is 340.4 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound likely participates in reactions typical of sulfonamides and aromatic amines .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 531.4±60.0 °C at 760 mmHg, and a flash point of 275.2±32.9 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Glucocorticoid Receptor Modulation
This chemical scaffold has been utilized in the development of nonsteroidal glucocorticoid receptor (GR) modulators. Such compounds, including derivatives of 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide, are promising drug candidates for treating immune-related disorders. One study highlighted the synthesis of N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel GR modulators. Among the derivatives, certain compounds exhibited potent GR antagonistic activity with selectivity over other steroid receptors, showcasing their potential in developing new therapies for conditions mediated by GR activity (Yoshioka et al., 2017).
Photosensitizers for Photodynamic Therapy
Research has also delved into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds have shown high singlet oxygen quantum yields, making them suitable for photodynamic therapy (PDT) applications. Their photophysical and photochemical properties suggest that they could be potent Type II photosensitizers for treating cancer through PDT, emphasizing their significance in medical research focused on cancer therapy (Pişkin et al., 2020).
Progesterone Receptor Antagonists
Further research has developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. Given the critical role of PR in various physiological systems, these compounds are considered potential therapeutic agents for diseases like uterine leiomyoma and breast cancer. The study presented a novel scaffold for PR antagonists, offering a foundation for future development of selective PR modulators (Yamada et al., 2016).
Antimicrobial Activity
A study focused on the synthesis and in vitro biological screening of derivatives containing the sulfonamide moiety for antimicrobial activity. This research underscores the versatility of the this compound scaffold in generating compounds with potential application in combating microbial infections, highlighting the broader implications of this chemical structure in developing new antimicrobial agents (El-Gaby et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-14-6-12-18(13-7-14)24(21,22)20-15-8-10-17(11-9-15)23-16-4-2-1-3-5-16/h1-13,20H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMYCBMHIQDTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chloro-3,5-dimethylphenoxy)acetyl]indoline](/img/structure/B411007.png)
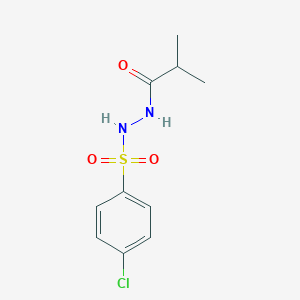
![4-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B411009.png)
![N-{2-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B411012.png)
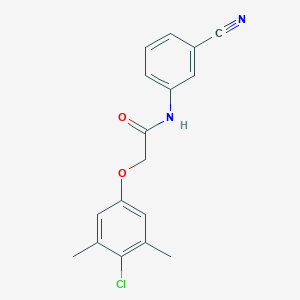
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B411016.png)
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B411017.png)
![N-(2,6-dimethylphenyl)-2-[4-oxo-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411018.png)
![4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B411022.png)
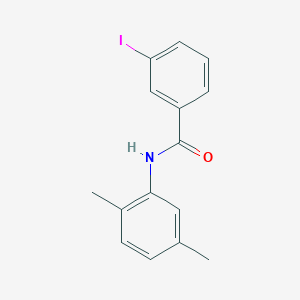
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B411026.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411027.png)
